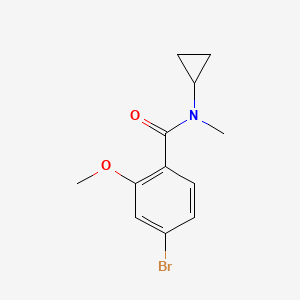

4-Bromo-N-cyclopropyl-2-methoxy-N-methylbenzamide

Description

4-Bromo-N-cyclopropyl-2-methoxy-N-methylbenzamide is a substituted benzamide derivative characterized by a bromine atom at the 4-position, a methoxy group at the 2-position, and both cyclopropyl and methyl groups attached to the amide nitrogen.

Properties

IUPAC Name |

4-bromo-N-cyclopropyl-2-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c1-14(9-4-5-9)12(15)10-6-3-8(13)7-11(10)16-2/h3,6-7,9H,4-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPZWBZORJOWCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC1)C(=O)C2=C(C=C(C=C2)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-cyclopropyl-2-methoxy-N-methylbenzamide typically involves the following steps:

Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane (CH2N2) or a similar reagent in the presence of a transition metal catalyst.

Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol (CH3OH) and a suitable base such as sodium methoxide (NaOCH3).

Amidation: The final step involves the formation of the amide bond by reacting the intermediate with N-methylamine (CH3NH2) under appropriate conditions.

Industrial Production Methods

Industrial production of 4-Bromo-N-cyclopropyl-2-methoxy-N-methylbenzamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-cyclopropyl-2-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Bromo-N-cyclopropyl-2-methoxy-N-methylbenzamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclopropyl-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzamide derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a structural and functional comparison of 4-Bromo-N-cyclopropyl-2-methoxy-N-methylbenzamide with analogous compounds:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Observations

Substituent Effects on Reactivity and Solubility The methoxy group (OMe) in 4-Bromo-N-cyclopropyl-2-methoxy-N-methylbenzamide enhances solubility compared to non-polar substituents, similar to 4MNB .

Steric and Lipophilic Modulation

- The cyclopropyl group in the target compound provides moderate steric hindrance compared to the bulkier cyclohexyl in 4-Bromo-N-cyclohexyl-2-methoxybenzamide, which may affect binding to biological targets .

- N,N-dimethyl substituents (as in 4-Bromo-2-methoxy-N,N-dimethylbenzamide) reduce steric hindrance but may limit hydrogen-bonding capacity .

Biological Potential While 4MNB has documented anticancer/anti-Alzheimer activity , the target compound’s dual N-substituents (cyclopropyl + methyl) could offer unique pharmacological profiles due to combined steric and electronic effects.

Research Findings and Limitations

- Crystallographic Data : Compounds like 4-Bromo-N-(2-nitrophenyl)benzamide and 4MNB have been structurally resolved (e.g., R factor = 0.049 for the former ), but analogous data for the target compound are absent in the evidence.

- Synthetic Routes : Many benzamides are synthesized via amidation of brominated benzoic acids with substituted anilines, as seen in 4MNB .

Biological Activity

4-Bromo-N-cyclopropyl-2-methoxy-N-methylbenzamide is a synthetic compound with potential applications in medicinal chemistry. Its unique structure and substituents suggest various biological activities, particularly in the fields of cancer research and enzyme inhibition. This article aims to explore the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-Bromo-N-cyclopropyl-2-methoxy-N-methylbenzamide can be represented as follows:

- Molecular Formula : C12H14BrN2O2

- Molecular Weight : 284.15 g/mol

The presence of a bromine atom, a methoxy group, and a cyclopropyl moiety contributes to its pharmacological properties.

The biological activity of 4-Bromo-N-cyclopropyl-2-methoxy-N-methylbenzamide is primarily attributed to its interaction with specific molecular targets. This compound may function as an enzyme inhibitor, affecting metabolic pathways associated with cancer cell proliferation.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in cancer metabolism, potentially leading to reduced tumor growth.

- Receptor Modulation : The structural characteristics suggest possible interactions with neurotransmitter receptors, which could influence neurological pathways.

Anticancer Activity

Recent research has highlighted the anticancer potential of compounds similar to 4-Bromo-N-cyclopropyl-2-methoxy-N-methylbenzamide. For instance, derivatives have been screened against various cancer cell lines, demonstrating significant cytotoxic effects:

- Cell Lines Tested :

- K-562 (leukemia)

- MDA-MB-435 (melanoma)

- HCT-116 (colon cancer)

The average IC50 values for these compounds ranged from 1.95 to 3.45 µM across different studies, indicating promising anticancer activity compared to standard treatments .

Study Overview

A study conducted by Zhang et al. synthesized several derivatives of benzamide compounds and evaluated their anticancer properties using the MTT assay. The results indicated that compounds with similar structures to 4-Bromo-N-cyclopropyl-2-methoxy-N-methylbenzamide exhibited varying degrees of cytotoxicity against several cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | K-562 | 1.95 ± 0.15 | |

| Compound B | MDA-MB-435 | 2.36 ± 0.20 | |

| Compound C | HCT-116 | 3.45 ± 0.25 |

Pharmacological Applications

The pharmacological profile of 4-Bromo-N-cyclopropyl-2-methoxy-N-methylbenzamide suggests potential applications in:

- Cancer Therapy : As an adjunct or alternative treatment for various cancers due to its cytotoxic properties.

- Neurological Disorders : Potential modulation of neurotransmitter receptors could lead to applications in treating conditions such as anxiety or depression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.